In Vitro Potency Against Sclerotinia sclerotiorum: Pyraziflumid vs. Carbendazim
Pyraziflumid exhibits potent mycelial growth inhibition against Sclerotinia sclerotiorum with a mean EC50 value of 0.0561 (±0.0263) μg/mL across 105 field isolates from Jiangsu, China [1]. In contrast, the widely used benzimidazole fungicide carbendazim shows no cross-resistance with pyraziflumid, as determined by correlation analysis of EC50 values for the same isolate panel [1]. The lack of cross-resistance indicates pyraziflumid retains full efficacy against isolates resistant to carbendazim.
| Evidence Dimension | In vitro mycelial growth inhibition (EC50) |
|---|---|
| Target Compound Data | 0.0561 (±0.0263) μg/mL |
| Comparator Or Baseline | Carbendazim (no cross-resistance observed; quantitative EC50 for resistant isolates not directly provided but inferred from correlation analysis) |
| Quantified Difference | No cross-resistance (correlation coefficient not provided, but stated as absence of cross-resistance) |
| Conditions | 105 S. sclerotiorum isolates collected from Jiangsu, China, 2015-2017; mycelial growth rate assay on PDA medium |
Why This Matters
This demonstrates that pyraziflumid is an effective alternative in regions where carbendazim resistance is prevalent, providing a distinct mode of action for resistance management.
- [1] Hou, Y.-P., et al. Activity of a novel succinate dehydrogenase inhibitor fungicide pyraziflumid against Sclerotinia sclerotiorum. Pesticide Biochemistry and Physiology. 2018;145:1-7. View Source
